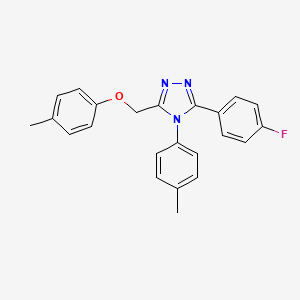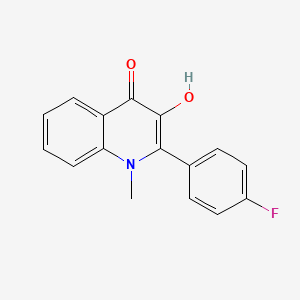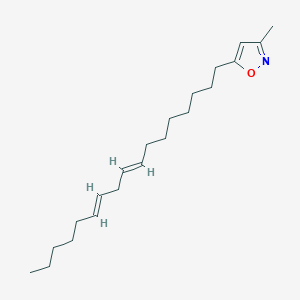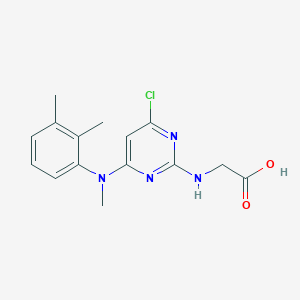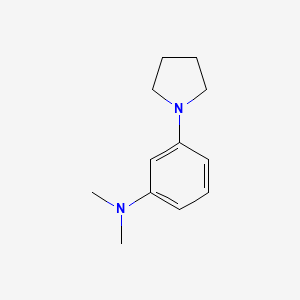
Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is a chemical compound with the molecular formula C12H18N2. It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, with two methyl groups attached to the nitrogen atom of the aniline. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE typically involves the reaction of 3-bromoaniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-DIMETHYL-2-(PYRROLIDIN-1-YL)ANILINE
- N,N-DIMETHYL-4-(PYRROLIDIN-1-YL)ANILINE
- N,N-DIMETHYL-3-(PIPERIDIN-1-YL)ANILINE
Uniqueness
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is unique due to the specific positioning of the pyrrolidine ring on the aniline moiety, which influences its chemical reactivity and biological activity. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and may affect its pharmacokinetic properties.
Propriétés
Numéro CAS |
677276-43-6 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
N,N-dimethyl-3-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
UDAOTEFGZUWABX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


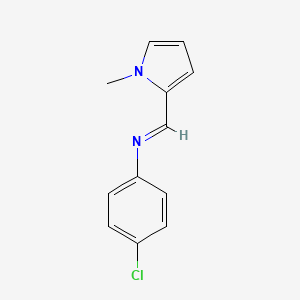
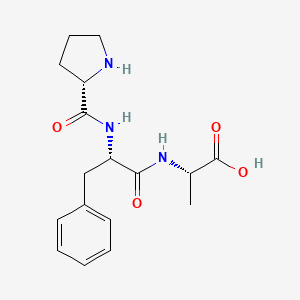
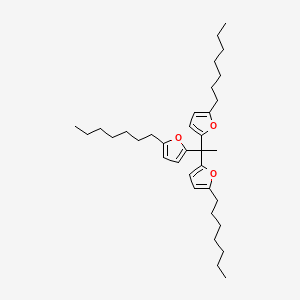
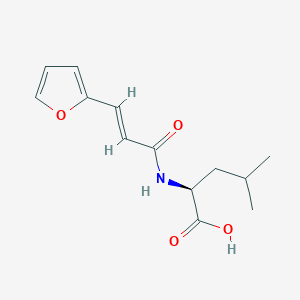
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)


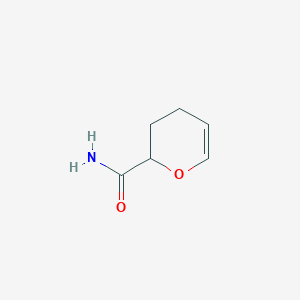

![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
